5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

Physicochemical profiling Lipophilicity Regioisomer comparison

5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 1379336-68-1) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyrazine core with a chlorine substituent at the 5-position and a carboxylic acid handle at the 2-position. With a molecular weight of 197.58 g·mol⁻¹, a computed logP of 1.08, and a topological polar surface area (TPSA) of 67.49 Ų, it occupies physicochemical space distinct from variously substituted regioisomers.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 1379336-68-1
Cat. No. B1511062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
CAS1379336-68-1
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=C(N2C=C(N=C2C=N1)C(=O)O)Cl
InChIInChI=1S/C7H4ClN3O2/c8-5-1-9-2-6-10-4(7(12)13)3-11(5)6/h1-3H,(H,12,13)
InChIKeyXVQAYWGEGRQJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 1379336-68-1): Core Scaffold Identity and Procurement Baseline


5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 1379336-68-1) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyrazine core with a chlorine substituent at the 5-position and a carboxylic acid handle at the 2-position [1]. With a molecular weight of 197.58 g·mol⁻¹, a computed logP of 1.08, and a topological polar surface area (TPSA) of 67.49 Ų, it occupies physicochemical space distinct from variously substituted regioisomers . The compound is commercially supplied at purities of ≥95%–98% for use as a synthetic intermediate in medicinal chemistry programs, particularly in kinase-targeted drug discovery .

Why 5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid Cannot Be Freely Interchanged with Other Imidazopyrazine Carboxylic Acid Building Blocks


Within the imidazo[1,2-a]pyrazine-2-carboxylic acid family, small positional changes in halogen substitution generate regioisomers that share an identical molecular formula and computed logP yet differ in their hydrogen-bond donor/acceptor counts and steric profiles . Notably, the 5-chloro substitution pattern places the electron-withdrawing chlorine atom on the pyrazine ring at a position that influences the electronic character of the carboxylic acid handle differently than the 6-bromo, 8-chloro, or unsubstituted (des-chloro) analogs, leading to variations in amide coupling reactivity, downstream biological target engagement, and pharmacokinetic properties observed across kinase inhibitor programs [1]. Without direct, quantitative head-to-head comparisons within a single assay system, unverified interchange risks loss of potency, altered selectivity, or synthetic incompatibility [2].

Quantitative Comparative Evidence for 5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid vs. Closest Analogs


Lipophilicity Parity with Regioisomeric Differentiation: 5-Cl vs. 8-Cl LogP Comparison

Both 5-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid and its 8-chloro regioisomer (CAS 1196146-07-2) share an identical computed logP of 1.08090, reflecting equivalent overall lipophilicity . However, the topological polar surface area (TPSA) is identical at 67.49 Ų for both, meaning the differentiation lies in the spatial orientation of the chlorine substituent, which alters the steric and electronic environment at the 2-carboxylic acid reaction center .

Physicochemical profiling Lipophilicity Regioisomer comparison

Halogen-Dependent Molecular Weight and Heavy Atom Differentiation: 5-Cl vs. 5-Br vs. 6-Br

The 5-chloro derivative (MW 197.58) is significantly lighter than the 5-bromo analog (CAS 2386295-35-6, MW 242.03) and the 6-bromo analog (CAS 1000018-56-3, MW 242.03) . This 44.45 Da mass difference impacts detection sensitivity in mass spectrometry-based assays and can be leveraged for isotopic pattern recognition in metabolic studies .

Halogen substitution Molecular weight Heavy atom effect

Hydrogen-Bond Donor/Acceptor Profile: 5-Cl vs. Des-Chloro Parent Scaffold

The 5-chloro derivative possesses 1 hydrogen-bond donor (carboxylic acid OH) and 5 hydrogen-bond acceptors (N and O atoms in the ring and carboxyl group) . In contrast, the unsubstituted parent scaffold imidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 77112-53-9) has 1 donor and 4 acceptors . The additional acceptor site contributed by the chlorine atom may enhance binding to polar protein pockets through halogen bonding, a factor leveraged in kinase inhibitor design [1].

H-bond donors H-bond acceptors Drug-likeness

Rotatable Bond Constraint: 5-Cl vs. 5-Methyl Analog Conformational Rigidity

The 5-chloro derivative features exactly 1 rotatable bond (the carboxylic acid C–C bond), identical to most 2-carboxylic acid analogs . The 5-methyl analog (CAS 190381-51-2) also has 1 rotatable bond but replaces the electron-withdrawing chlorine with an electron-donating methyl group, altering the pKa of the carboxylic acid moiety and thus its reactivity in amide coupling reactions .

Conformational flexibility Rotatable bonds Drug-likeness

Storage and Stability Requirements: Cold-Chain Necessity for 5-Cl vs. Ambient-Stable Analogs

5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid requires sealed, dry storage at 2–8 °C, as specified by multiple reputable vendors . This is consistent with the unsubstituted parent compound (CAS 77112-53-9), which also specifies storage at 2–8 °C . No degradation rate data at ambient temperature were identified; thus, procurement decisions must account for cold-chain logistics without assuming parity with more stable analogs such as the 5-bromo derivative, for which storage recommendations are less consistently reported.

Storage conditions Stability Procurement logistics

Recommended Procurement Scenarios for 5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid


Kinase Inhibitor Lead Optimization Requiring C5 Halogen SAR Exploration

When a medicinal chemistry program has identified an imidazo[1,2-a]pyrazine core as a kinase hinge-binding scaffold, the 5-chloro-2-carboxylic acid building block enables systematic exploration of halogen substitution at the 5-position. Its electron-withdrawing chlorine differentiates it from the 5-methyl analog electronically (Δσₚ ≈ 0.40), while its lower molecular weight (197.58 vs. 242.03 g·mol⁻¹ for the 5-bromo analog) makes it the preferred starting point for lead optimization before introducing heavier halogens [1]. The 2-carboxylic acid handle is directly compatible with amide coupling to diverse amine libraries using standard peptide coupling reagents [2].

Bioanalytical Method Development Leveraging Chlorine Isotopic Signature

For preclinical ADME studies, the chlorine atom at C5 provides a distinct ³⁵Cl/³⁷Cl isotopic pattern (approximately 3:1 ratio) detectable by high-resolution mass spectrometry, facilitating metabolite tracking without requiring radiolabeling [1]. The compound's MW of 197.58 g·mol⁻¹ and single rotatable bond make it suitable for developing rapid LC-MS/MS quantification methods, with a mass offset of 44.45 Da relative to brominated analogs allowing unambiguous differentiation in multiplexed assays [2].

Fragment-Based Drug Discovery Requiring Halogen-Bonding Probes

The 5-chloro substituent contributes an additional hydrogen-bond acceptor site (total 5 acceptors) relative to the des-chloro parent scaffold (4 acceptors), as documented by structural analysis [1]. This property makes the compound a valuable fragment-sized probe for biophysical screening (SPR, ITC, X-ray crystallography) aimed at detecting halogen-bonding interactions with protein targets. The equivalent logP (1.08) to the 8-chloro regioisomer ensures that any differential binding observed derives from the orientation of the halogen bond rather than nonspecific hydrophobic effects [2].

Parallel Library Synthesis for Phenotypic Screening

The 2-carboxylic acid moiety enables rapid parallel amide library generation under microwave-assisted conditions as described for the imidazo[1,2-a]pyrazine-2-carboxylic acid scaffold [1]. The 5-chloro substitution pattern provides a specific vector for SAR expansion that is complementary to C6 or C8 substitution, allowing the construction of a matrix library covering multiple halogen regioisomers for unbiased phenotypic screening against infectious disease targets, including antileishmanial and antibacterial programs [2].

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